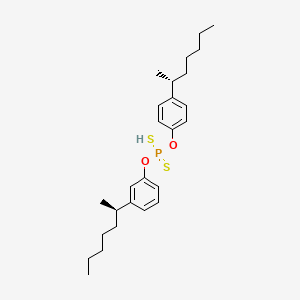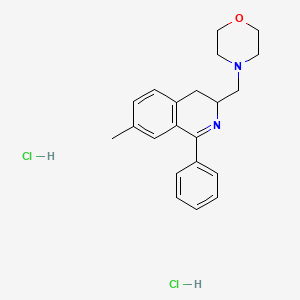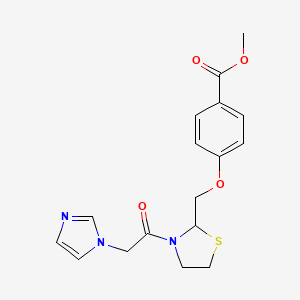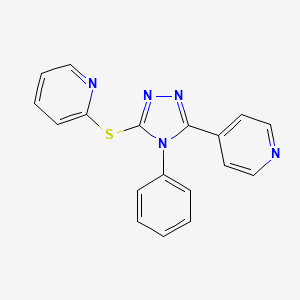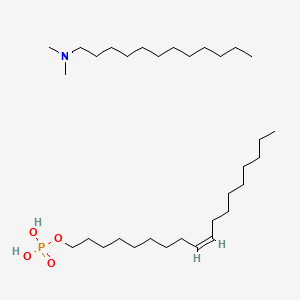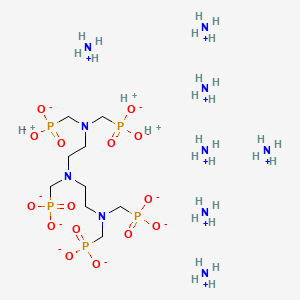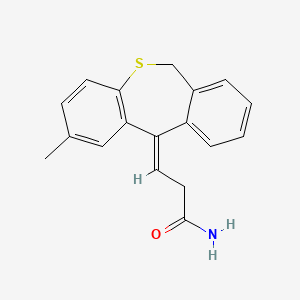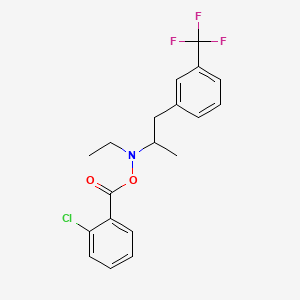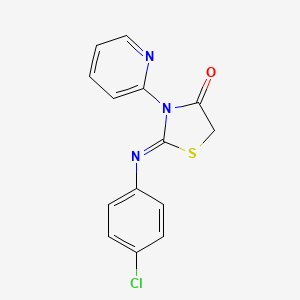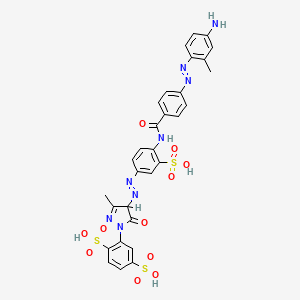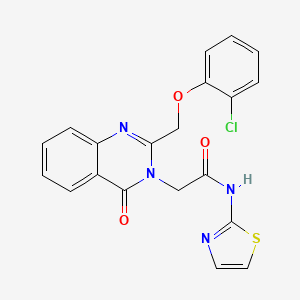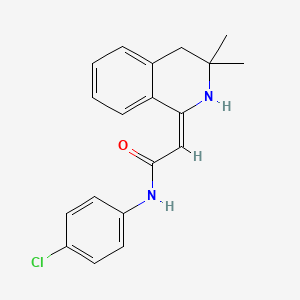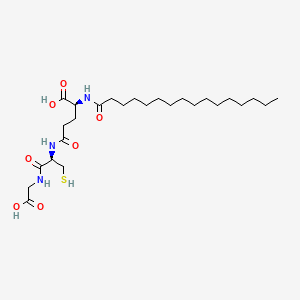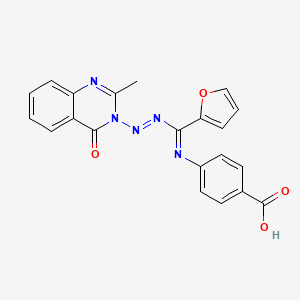
4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a furanyl group, a quinazolinyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid typically involves multiple steps, starting with the preparation of the quinazolinyl and furanyl intermediates. These intermediates are then coupled through azo linkage formation, followed by the introduction of the benzoic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-((2-Furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)azo)methylene)amino)benzoic acid: Similar in structure but may have different functional groups or substituents.
Quinazolinone derivatives: Share the quinazolinyl core but differ in other structural aspects.
Furanyl derivatives: Contain the furanyl group but vary in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
134895-20-8 |
|---|---|
Fórmula molecular |
C21H15N5O4 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
4-[[furan-2-yl-[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C21H15N5O4/c1-13-22-17-6-3-2-5-16(17)20(27)26(13)25-24-19(18-7-4-12-30-18)23-15-10-8-14(9-11-15)21(28)29/h2-12H,1H3,(H,28,29) |
Clave InChI |
MDVPOHRKOBDVIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1N=NC(=NC3=CC=C(C=C3)C(=O)O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


